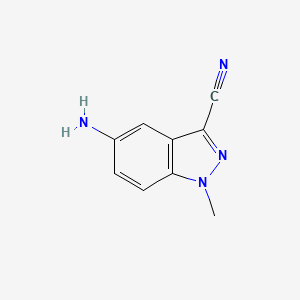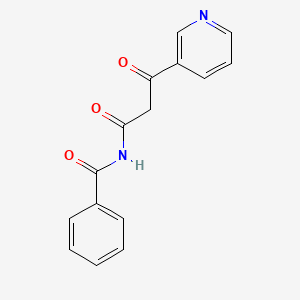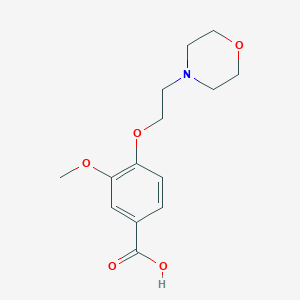
N-(2-chloro-5-nitrophenyl)-N-(2-methylprop-2-enyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-5-nitrophenyl)-N-(2-methylprop-2-enyl)acetamide is an organic compound that belongs to the class of acetamides It features a chloro-nitrophenyl group and a methylprop-2-enyl group attached to the acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-nitrophenyl)-N-(2-methylprop-2-enyl)acetamide typically involves the reaction of 2-chloro-5-nitroaniline with 2-methylprop-2-enyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-chloro-5-nitrophenyl)-N-(2-methylprop-2-enyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Hydrolysis: Acidic or basic conditions, water.
Major Products Formed
Reduction: 2-amino-5-nitrophenyl derivative.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-chloro-5-nitrophenyl)-N-(2-methylprop-2-enyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-chloro-5-nitrophenyl)acetamide
- N-(2-methylprop-2-enyl)acetamide
- N-(2-chloro-5-nitrophenyl)-N-methylacetamide
Uniqueness
N-(2-chloro-5-nitrophenyl)-N-(2-methylprop-2-enyl)acetamide is unique due to the presence of both the chloro-nitrophenyl and methylprop-2-enyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Conclusion
This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique structure allows it to undergo various chemical reactions and interact with different molecular targets, making it a valuable subject of scientific research.
Eigenschaften
CAS-Nummer |
935742-40-8 |
|---|---|
Molekularformel |
C12H13ClN2O3 |
Molekulargewicht |
268.69 g/mol |
IUPAC-Name |
N-(2-chloro-5-nitrophenyl)-N-(2-methylprop-2-enyl)acetamide |
InChI |
InChI=1S/C12H13ClN2O3/c1-8(2)7-14(9(3)16)12-6-10(15(17)18)4-5-11(12)13/h4-6H,1,7H2,2-3H3 |
InChI-Schlüssel |
NCMLFESURAARCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CN(C1=C(C=CC(=C1)[N+](=O)[O-])Cl)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4-[2-(4-nitro-phenoxy)-ethyl]-piperazine](/img/structure/B13985195.png)





![Cyclobutanecarboxylic acid (5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-amide](/img/structure/B13985227.png)


![Ethyl 3-pyridin-4-ylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13985252.png)




